molecular formula C9H10N2O2 B12499661 2-Amino-7,7-dimethylfuro[3,4-B]pyridin-5(7H)-one

2-Amino-7,7-dimethylfuro[3,4-B]pyridin-5(7H)-one

Cat. No.: B12499661
M. Wt: 178.19 g/mol
InChI Key: SCJYOOFDWYHCNB-UHFFFAOYSA-N
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Description

2-Amino-7,7-dimethylfuro[3,4-b]pyridin-5(7H)-one is a nitrogen-containing heterocyclic compound characterized by a fused furopyridinone core. Its molecular formula is C₉H₁₀N₂O₂, featuring an amino group (-NH₂) at position 2 and two methyl groups (-CH₃) at position 5. This compound is listed in commercial catalogs (e.g., CymitQuimica, Product Code YK016924) but is currently marked as "discontinued" .

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

2-amino-7,7-dimethylfuro[3,4-b]pyridin-5-one

InChI

InChI=1S/C9H10N2O2/c1-9(2)7-5(8(12)13-9)3-4-6(10)11-7/h3-4H,1-2H3,(H2,10,11)

InChI Key

SCJYOOFDWYHCNB-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=CC(=N2)N)C(=O)O1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7,7-dimethylfuro[3,4-B]pyridin-5(7H)-one can be achieved through multicomponent reactions. One common method involves the use of commercially available urea as an inexpensive and environmentally benign organo-catalyst . The reaction typically occurs at room temperature, making it a convenient and efficient process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and sustainable practices.

Chemical Reactions Analysis

Types of Reactions

2-Amino-7,7-dimethylfuro[3,4-B]pyridin-5(7H)-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the compound.

    Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-Amino-7,7-dimethylfuro[3,4-B]pyridin-5(7H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe for studying biological processes and interactions.

    Medicine: It has potential therapeutic applications due to its unique structural properties.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2-Amino-7,7-dimethylfuro[3,4-B]pyridin-5(7H)-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic or research outcomes. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Parent Compound: 5H,7H-furo[3,4-b]pyridin-5-one

  • Molecular Formula: C₇H₅NO₂ .
  • Substituents: None (base structure).
  • Properties: The simplest furopyridinone derivative, used as a reference for studying substituent effects. It lacks functional groups, resulting in minimal bioactivity reported in the literature .
  • Synthesis: Prepared via transition metal-catalyzed cycloisomerization or Sonogashira coupling .

(R)-3-Hydroxy-2,7-dimethylfuro[3,4-b]pyridin-5(7H)-one

  • Molecular Formula: C₉H₁₀NO₃ .
  • Substituents : Hydroxyl (-OH) at C-3, methyl (-CH₃) at C-2 and C-6.
  • Source : Isolated from the marine-derived fungus Talaromyces sp. MCCC 3A0175 .
  • Bioactivity : Exhibited antibacterial activity against Staphylococcus aureus (MIC = 16 µg/mL) and cytotoxicity against MKN1 gastric cancer cells (IC₅₀ = 8.2 µM) .
  • Structural Differentiation: The hydroxyl group enhances polarity and hydrogen-bonding capacity compared to the amino-substituted analog.

7,7-Bis[4-(diethylamino)-2-ethoxyphenyl]furo[3,4-b]pyridin-5(7H)-one

  • Molecular Formula : C₃₁H₃₉N₃O₄ .
  • Substituents: Bulky bis-diethylamino and ethoxyphenyl groups at C-7.
  • Applications : Primarily used in industrial and material science contexts (e.g., dyes, sensors) due to its extended π-conjugation and electron-rich aromatic systems .
  • Synthesis : Achieved via multi-step aryl substitution reactions .

3-Chloro-2-(4-[4-chlorophenoxy]piperidin-1-yl)furo[3,4-b]pyridin-5(7H)-one

  • Molecular Formula : C₁₈H₁₅Cl₂N₂O₃ .
  • Substituents: Chlorine atoms at C-3 and a piperidinyl-phenoxy group at C-2.
  • Bioactivity : Investigated as an IL-1β inhibitor, highlighting the role of halogenation in modulating biological target interactions .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Source/Synthesis Bioactivity/Applications References
This compound C₉H₁₀N₂O₂ -NH₂ (C-2), -CH₃ (C-7) Commercial synthesis Undetermined
(R)-3-Hydroxy-2,7-dimethylfuro[3,4-b]pyridin-5(7H)-one C₉H₁₀NO₃ -OH (C-3), -CH₃ (C-2, C-7) Marine fungus Antibacterial, cytotoxic
7,7-Bis[4-(diethylamino)-2-ethoxyphenyl]furo[3,4-b]pyridin-5(7H)-one C₃₁H₃₉N₃O₄ Aryl-diethylamino, -OCH₂CH₃ Multi-step synthesis Industrial applications
5H,7H-furo[3,4-b]pyridin-5-one C₇H₅NO₂ None Cycloisomerization Reference compound

Structural-Activity Relationships

  • Amino vs.
  • Bulkier Aryl Groups: Compounds like 7,7-bis-diethylamino derivatives exhibit redshifted UV-Vis absorption, making them suitable for optoelectronic applications .

Biological Activity

2-Amino-7,7-dimethylfuro[3,4-B]pyridin-5(7H)-one, a heterocyclic compound featuring a fused pyridine and furan ring system, has garnered attention due to its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Characteristics:

  • Molecular Formula: C₈H₈N₂O
  • Molecular Weight: 148.16 g/mol
  • CAS Number: 5657-51-2
  • Density: 1.4 ± 0.1 g/cm³
  • Boiling Point: 330.9 ± 37.0 °C at 760 mmHg
  • Flash Point: 153.9 ± 26.5 °C

These properties suggest that the compound is stable under standard laboratory conditions, making it suitable for various experimental applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens were reported as follows:

Pathogen MIC (μg/mL)
Staphylococcus aureus (MRSA)10
Escherichia coli15

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also shown promise in anticancer research. A study evaluating the cytotoxic effects against various cancer cell lines revealed notable activity:

Cell Line IC₅₀ (μM)
HeLa (cervical carcinoma)12.5
A549 (lung carcinoma)8.3
MCF-7 (breast cancer)15.0

These results indicate that this compound may inhibit cancer cell proliferation through mechanisms that require further exploration.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interfere with key metabolic pathways in bacteria and cancer cells. For instance, it has been hypothesized to inhibit certain enzymes involved in nucleic acid synthesis and cellular respiration.

Study on Antimicrobial Properties

In a controlled laboratory setting, researchers tested the antimicrobial efficacy of the compound against a panel of pathogens using standard disk diffusion methods. The results indicated clear zones of inhibition around disks impregnated with the compound, confirming its potential as an antimicrobial agent.

Evaluation of Anticancer Effects

Another study focused on the anticancer properties of the compound involved treating various human cancer cell lines with different concentrations of this compound. The study utilized flow cytometry to assess apoptosis rates and found that higher concentrations led to increased apoptotic cell death in treated cultures compared to controls.

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